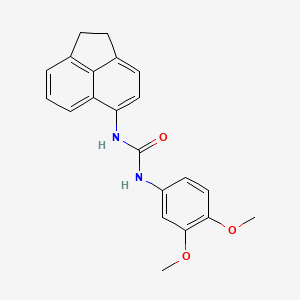

![molecular formula C11H11NO3S B5558465 4-{[2-(甲硫基)苯基]氨基}-4-氧代-2-丁烯酸](/img/structure/B5558465.png)

4-{[2-(甲硫基)苯基]氨基}-4-氧代-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

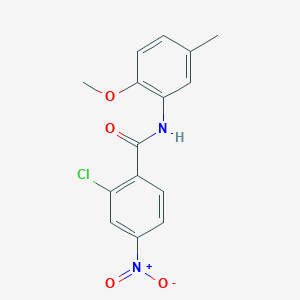

4-{[2-(Methylthio)phenyl]amino}-4-oxo-2-butenoic acid is a compound synthesized from various starting materials, including Cbz-protected tert-butyl 4-aminobutanoate. Its synthesis involves a series of substitutions and eliminations, leading to the formation of compounds with potent inhibitory activities against gamma-aminobutyric acid aminotransferase (GABA-T) (Silverman, Durkee, & Invergo, 1986).

Synthesis Analysis

The synthesis process for related compounds includes successive substitutions at the alpha-carbon, leading to an unexpected degree of stereoselectivity in the selenoxide elimination step, yielding the desired E isomer as the sole product. These compounds have been explored for their potent competitive reversible inhibitory properties against GABA-T, with significant findings related to the enzyme-catalyzed release of fluoride ions, suggesting elimination processes occur (Silverman, Durkee, & Invergo, 1986).

Molecular Structure Analysis

Molecular structures of compounds synthesized via the Schiff bases reduction route, including those with asymmetric units, demonstrate significant hydrogen bonding and secondary intermolecular interactions that stabilize their molecular structures. These interactions are crucial for their reactivity and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds synthesized from 4-amino-2-(substituted methyl)-2-butenoic acids undergo various chemical reactions, including enzyme-catalyzed fluoride ion release, indicating elimination processes. Their chemical reactions are influenced by the presence of a 2,3-double bond, which stabilizes the product of azallylic isomerization of the Schiff base between the compound and pyridoxal phosphate (Silverman, Durkee, & Invergo, 1986).

Physical Properties Analysis

The physical properties, such as molecular weight, solubility, and thermal stability, of synthesized compounds are determined through various analytical techniques, including NMR, FT-IR, and mass spectrometry. These properties are essential for understanding their behavior in biological systems and potential applications (Kaya & Koyuncu, 2003).

科学研究应用

酚酸:药理学概览

酚酸,例如绿原酸 (CGA),因其多样化的生物学和药理学效应而备受关注。例如,CGA 已被确定为一种重要的膳食多酚,具有抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统 (CNS) 兴奋作用。它还被证明可以调节与代谢相关的疾病中的脂质代谢和葡萄糖,为肝脂肪变性、心血管疾病、糖尿病和肥胖提供潜在的治疗方法。CGA 的广泛治疗作用突出了酚酸的药理学意义,表明包括 4-{[2-(甲硫基)苯基]氨基}-4-氧代-2-丁烯酸在内的类似化合物可能在科学研究和医学中具有同样广泛的应用 (M. Naveed 等,2018)。

苯氧基除草剂的吸附

苯氧基除草剂的环境行为,包括它们对土壤和有机物的吸附,已得到广泛的研究。这项研究提供了有关诸如 4-{[2-(甲硫基)苯基]氨基}-4-氧代-2-丁烯酸等化合物如何与环境基质相互作用的见解,影响它们在生态系统中的归趋、迁移和潜在生物利用度 (D. Werner 等,2012)。

酚类化合物的抗氧化和抗癌活性

肉桂酸衍生物的研究与酚酸密切相关,揭示了它们在抗癌研究中的重要性。这些化合物已因其作为传统和近期合成抗肿瘤剂的潜力而被探索。肉桂酸衍生物进行各种反应的化学灵活性使其在医学研究中具有价值,表明 4-{[2-(甲硫基)苯基]氨基}-4-氧代-2-丁烯酸 在探索其抗癌潜力方面可能的研究途径 (Prithwiraj De 等,2011)。

属性

IUPAC Name |

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYMRMSZGACBF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyto8E10 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

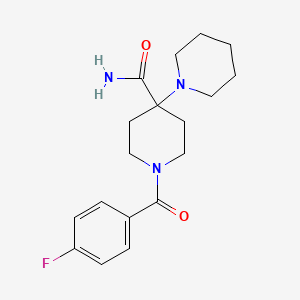

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

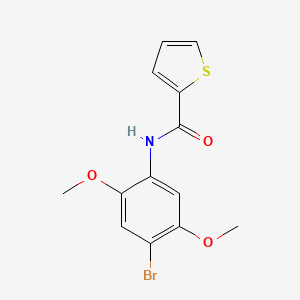

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

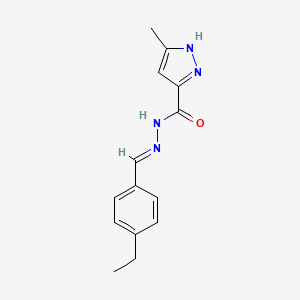

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)